2-Bromo-N-pyrimidin-4-yl-acetamide
Description
2-Bromo-N-pyrimidin-4-yl-acetamide (C₆H₆BrN₃O; molecular weight: 230.03 g/mol) is a brominated acetamide derivative featuring a pyrimidine ring as the primary heterocyclic scaffold. The compound is structurally characterized by a bromoacetamide group attached to the pyrimidin-4-yl moiety. Pyrimidine derivatives are of significant interest in medicinal and materials chemistry due to their role as pharmacophores in drug design (e.g., antiviral and anticancer agents) and their ability to participate in hydrogen-bonding interactions, which are critical for crystal engineering and supramolecular assembly .
Properties
Molecular Formula |
C6H6BrN3O |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
2-bromo-N-pyrimidin-4-ylacetamide |
InChI |
InChI=1S/C6H6BrN3O/c7-3-6(11)10-5-1-2-8-4-9-5/h1-2,4H,3H2,(H,8,9,10,11) |
InChI Key |
HFHNLWNFYUFJJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1NC(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Acetamide Derivatives
Key Observations :
- Heterocycle Influence : Pyrimidine and pyrazine derivatives exhibit stronger hydrogen-bonding networks compared to pyridine analogs due to the presence of multiple nitrogen atoms, which enhance crystallinity and stability .
- Melting Points : For example, 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide has a melting point of 433–435 K, attributed to its rigid intermolecular hydrogen-bonded networks . Data for the pyrimidine analog is unavailable but expected to be higher due to enhanced symmetry.
Notes
Data Limitations : Direct experimental data (e.g., melting points, solubility) for this compound are sparse in the literature. Comparisons rely on structural analogs and computational predictions.
Structural Validation : Crystallographic data for related compounds were refined using SHELX programs, ensuring accuracy in bond lengths and angles .
Synthetic Challenges : Bromine’s electronegativity may lead to side reactions (e.g., elimination), necessitating controlled reaction conditions .
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